molecular formula C8H10ClNO2 B6304083 (3-Chloro-2-ethoxypyridin-4-yl)methanol CAS No. 2056110-45-1

(3-Chloro-2-ethoxypyridin-4-yl)methanol

Cat. No. B6304083
CAS RN: 2056110-45-1
M. Wt: 187.62 g/mol
InChI Key: JHOZUNVCHUBHNI-UHFFFAOYSA-N
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Description

“(3-Chloro-2-ethoxypyridin-4-yl)methanol” is a chemical compound with the CAS Number: 2056110-45-1 . It has a molecular weight of 187.63 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10ClNO2/c1-2-12-8-7 (9)6 (5-11)3-4-10-8/h3-4,11H,2,5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 187.63 . The compound should be stored at a temperature of 2-8°C . Unfortunately, the web search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Stereoselective Synthesis and Catalysis

A study on the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a precursor for pharmacologically valuable products, used methanol as part of the solvent system. This research demonstrates the importance of methanol in facilitating stereoselective enzymatic reactions, which could be relevant to the handling and reaction conditions of (3-Chloro-2-ethoxypyridin-4-yl)methanol (Kluson et al., 2019).

Ligand Exchange Reactions

Ligand exchange reactions involving methoxide in the presence of alcohols have been studied, suggesting the reactivity of methanol-derived species towards various ligands. This reactivity could be extrapolated to understand the behavior of this compound in similar contexts (Klausmeyer et al., 2003).

Photochemical Synthesis

Photochemical studies on the reorganization of chloro-alkoxypyridinyl compounds in methanol under UV light to produce pentacyclic compounds highlight the potential of this compound in synthesizing complex organic structures. This method represents a green and convenient synthesis approach that could be applied to similar chemicals (Dalal et al., 2017).

Catalysis and Organic Synthesis

Research on catalyst-free domino reactions in methanol to synthesize furan derivatives underscores the solvent's role in facilitating organic transformations. Such studies imply that this compound could participate or be synthesized through similar catalytic processes in methanol (Zhao et al., 2020).

Environmental and Material Science Applications

The utilization of methanol as a probe in studying surface sites of metal oxide catalysts via adsorption and desorption provides a glimpse into the potential application of methanol-based compounds in materials science. This methodology could be adapted for compounds like this compound in exploring surface chemistry and catalysis (Wu et al., 2012).

Safety and Hazards

The compound “(3-Chloro-2-ethoxypyridin-4-yl)methanol” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

(3-chloro-2-ethoxypyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-2-12-8-7(9)6(5-11)3-4-10-8/h3-4,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOZUNVCHUBHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283831
Record name 4-Pyridinemethanol, 3-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2056110-45-1
Record name 4-Pyridinemethanol, 3-chloro-2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanol, 3-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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